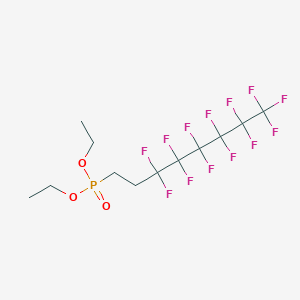

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

概要

説明

“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .

Physical And Chemical Properties Analysis

“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability .科学的研究の応用

Hydrophobic and Lipophobic Coatings

This compound is utilized in the development of coatings that exhibit both hydrophobic and lipophobic properties. By incorporating the perfluorooctyl group into polymers, surfaces can be rendered resistant to water and oil, which is beneficial for creating self-cleaning surfaces .

Silicone Resin Synthesis

The fluorinated chain of Diethyl (1H,1H,2H,2H-perfluorooctyl)phosphonate is instrumental in synthesizing fluorinated silicone resins. These resins have enhanced hydrophobicity and thermal stability, making them suitable for high-performance coatings and sealants .

Superhydrophobic-Superoleophilic Membranes

In oil-water separation technologies, this compound is used to fabricate membranes that are superhydrophobic yet superoleophilic. Such membranes efficiently separate oil from water, which is crucial in environmental clean-ups and industrial processes .

Fluorinated Ionic Liquids

The perfluorinated chain is key in the synthesis of new ionic liquids with improved physico-chemical properties such as lower viscosity and higher thermal stability. These ionic liquids have potential applications in electrochemistry and green solvents .

Hydrolysis Kinetics Studies

Diethyl (1H,1H,2H,2H-perfluorooctyl)phosphonate is used in the study of hydrolysis kinetics of silane coupling agents. Understanding these kinetics is vital for optimizing the synthesis of silane-based materials used in adhesives and coatings .

Thermal Property Enhancement

The introduction of the perfluorooctyl group into materials can significantly enhance their thermal properties. This makes the compound valuable in the design of materials that require high thermal stability, such as aerospace components .

作用機序

Target of Action

Similar fluorinated compounds are known to interact with various substrates due to the adhesion of the phosphonates .

Mode of Action

The compound forms a self-assembled layer on the substrate due to the adhesion of the phosphonates . The surface adhesion is a component of the acid-base linkage that is enhanced by the hydroxyl groups . The steric hindrance of the bulky long-chain 1H, 1H, 2H, 2H-perfluorooctyl has nearly no effect on the hydrolysis reactions in dilute solutions, but strongly hinders the curing processes in sticky systems .

Biochemical Pathways

It’s known that the compound can modify the surface characteristics of various substrates .

Result of Action

The introduction of the F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin . This compound is mainly used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, and can be used in coatings and inks to increase weather resistance and acid and alkali resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from fire and high temperatures, avoid contact with strong oxidants . During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . The compound should be stored in a sealed container, away from direct sunlight .

特性

IUPAC Name |

8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQKUXRTMVAZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454097 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

CAS RN |

350608-55-8 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

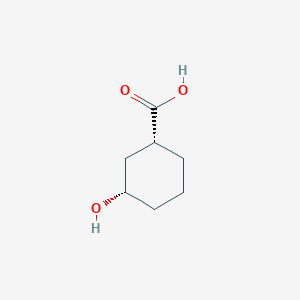

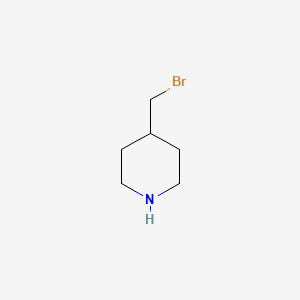

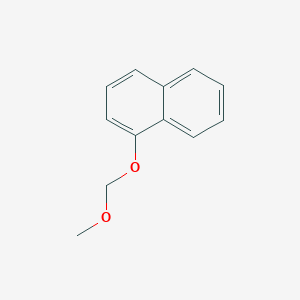

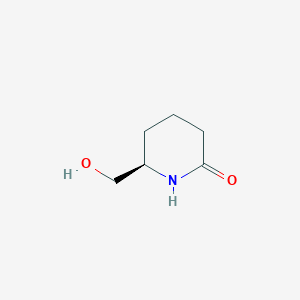

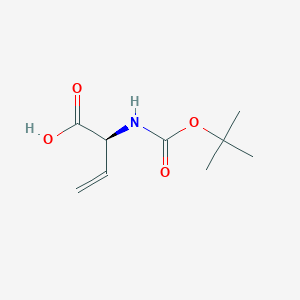

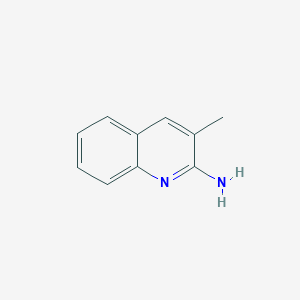

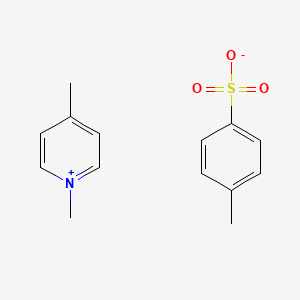

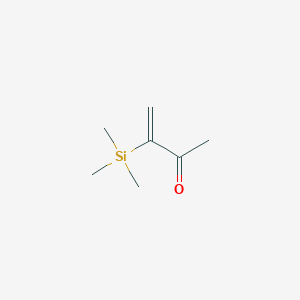

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)

![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)

![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)